Introduction: The Significance of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol in Modern Chemistry
Introduction: The Significance of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol, also known as (S)-(+)-α-Tetralol, is a chiral secondary alcohol that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, bicyclic structure, combining an aromatic ring with a chiral aliphatic alcohol moiety, makes it a valuable and versatile chiral building block. The tetralone framework, from which it is derived, is a recurring and important motif in a wide array of biologically active molecules and natural products.[1][2] Consequently, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and novel therapeutics for metabolic disorders.[1]
This guide provides an in-depth exploration of the core chemical properties, synthesis, and reactivity of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's behavior and potential applications. We will delve into its physicochemical characteristics, spectroscopic signature, enantioselective synthesis, and key chemical transformations, offering field-proven insights into its practical utility.
PART 1: Physicochemical and Chiral Properties
The physical and chemical properties of a compound are foundational to its application. (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol is a white to off-white crystalline solid at room temperature.[3] Its chirality, stemming from the stereocenter at the C1 position, is its most defining feature, dictating its interactions in biological systems and its utility as a chiral probe. For instance, the (S)-(+)-enantiomer acts as a competitive inhibitor of the aryl sulfotransferase IV (AST IV) enzyme, while its (R)-(-)-counterpart is a substrate for the same enzyme.[4][5]
This stereospecific biological activity underscores the importance of high enantiomeric purity in its applications. The key physicochemical and chiral properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [3][4] |
| Molecular Weight | 148.20 g/mol | [6] |
| CAS Number | 53732-47-1 | |
| Appearance | Crystals, clear colorless to slightly brown viscous liquid | [4] |
| Melting Point | 37-39 °C | |
| Boiling Point | 102-104 °C at 2 mmHg | [4][5] |
| Density | 1.09 g/mL at 25 °C | [4][7] |
| Optical Activity | [α]20/D +33±1°, c = 2.5% in chloroform | |
| Enantiomeric Purity | Typically ≥99% ee (HPLC/GC) | [4] |
| Solubility | Insoluble in water, soluble in organic solvents | [3][8] |
| Storage | Store at room temperature, sealed in dry conditions | [3] |
PART 2: Synthesis and Enantioselective Control
The most prevalent and efficient method for producing (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol is the catalytic asymmetric reduction of its corresponding prochiral ketone, 1-tetralone.[1] The choice of catalyst and reducing agent is critical for achieving high enantioselectivity, which is paramount for its use in pharmaceutical synthesis.
Core Synthetic Pathway: Asymmetric Reduction of 1-Tetralone
The conversion of 1-tetralone to 1-tetralol can be achieved with various reducing agents, such as lithium in liquid ammonia or calcium in liquid ammonia.[9][10] However, to obtain the desired (S)-enantiomer specifically, an asymmetric synthesis approach is required. This typically involves a transition metal catalyst complexed with a chiral ligand.
The causality behind this choice lies in the formation of a transient chiral environment around the ketone's carbonyl group. The chiral catalyst complex sterically hinders one face of the carbonyl, forcing the hydride reductant to attack from the opposite, less hindered face. This directed attack results in the preferential formation of one enantiomer over the other.
Caption: Synthesis workflow for (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol.
PART 3: Spectroscopic and Analytical Characterization
Unambiguous characterization of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol relies on a combination of spectroscopic methods and chiral chromatography. Each technique provides unique structural information, and together they confirm both the chemical identity and the enantiomeric purity of the compound.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for the racemic compound, which is largely identical for either enantiomer apart from chiroptical methods.
| Technique | Key Features and Expected Values | Source(s) |
| ¹H NMR | Aromatic protons (m): ~7.0-7.4 ppm. Benzylic proton (-CHOH, t): ~4.7 ppm. Aliphatic protons (-CH₂-): ~1.7-2.8 ppm. Hydroxyl proton (-OH, s): variable. | [11] |
| ¹³C NMR | Aromatic carbons: ~126-140 ppm. Benzylic carbon (-CHOH): ~68 ppm. Aliphatic carbons (-CH₂-): ~19, 29, 32 ppm. | [12] |
| IR Spectroscopy | O-H stretch (broad): ~3300-3400 cm⁻¹. C-H stretch (aromatic): ~3000-3100 cm⁻¹. C-H stretch (aliphatic): ~2800-3000 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-O stretch: ~1050-1150 cm⁻¹. | [13] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 148. Key fragments: m/z = 130 (loss of H₂O), m/z = 120. | [13] |
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
The determination of enantiomeric excess is a self-validating system; the separation of a racemic standard provides the retention times for both enantiomers, which are then used to quantify the ratio in the target sample.
Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of 1,2,3,4-Tetrahydro-1-naphthol to determine the enantiomeric excess (ee) of a sample.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support are highly effective. A common choice is a Chiralcel OD-H or similar column.
-
Mobile Phase Preparation: A non-polar mobile phase is typically used. A mixture of hexane and isopropanol (e.g., 95:5 v/v) is a standard starting point. The ratio can be adjusted to optimize resolution and retention time.
-
Sample Preparation:
-
Prepare a racemic standard (1 mg/mL) in the mobile phase.
-
Prepare the (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol sample to be analyzed at the same concentration.
-
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
-
Analysis Procedure:
-
Inject the racemic standard to determine the retention times for both the (S) and (R) enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Caption: Experimental workflow for chiral HPLC analysis.
PART 4: Chemical Reactivity and Applications
The reactivity of (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol is dominated by its secondary alcohol group and its benzylic position. This dual reactivity allows for a wide range of transformations, making it a valuable scaffold in drug discovery.[1] The tetralin core is often explored to create analogs of existing drugs to improve their metabolic stability and pharmacokinetic profiles.[1]
Key Reactions:
-
Oxidation: The secondary alcohol can be oxidized to the parent ketone, 1-tetralone, using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.
-
Esterification/Etherification: The hydroxyl group readily undergoes reactions with acyl chlorides, anhydrides, or alkyl halides to form corresponding esters and ethers.
-
Dehydration: Acid-catalyzed dehydration leads to the formation of 1,2-dihydronaphthalene.
-
Substitution: The benzylic hydroxyl group can be substituted, often following activation (e.g., conversion to a tosylate), allowing for the introduction of nucleophiles.
The introduction of an amino group to the tetralin frame creates aminotetralin scaffolds, which are crucial in the development of neuropsychiatric drugs that interact with serotonin and dopamine receptors.[1] The naphthalene scaffold, in general, is a versatile platform in medicinal chemistry for developing drugs against a wide range of conditions.[14]
PART 5: Safety and Handling
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol is classified as an irritant. Proper safety protocols must be followed to minimize risk during handling and storage.
-
Hazard Classifications: Irritating to eyes, skin, and the respiratory system.[7][15]
-
Precautionary Measures: Avoid breathing dust. Avoid contact with skin and eyes.[7] Use in a well-ventilated area, preferably under a chemical fume hood.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. A NIOSH-approved dust mask is recommended if handling the solid form generates dust.[15]
-
First Aid:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][16]
References
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-tetralone 1-tetralol. Retrieved from [Link]
-
ChemBK. (2024). 1,2,3,4-Tetrahydro-1-naphthol. Retrieved from [Link]
-
Carolina Biological Supply Company. (2018). Safety Data Sheet 1-Naphthol Solution. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro- (CAS 119-64-2). Retrieved from [Link]
-
PubChem. (n.d.). (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Durham Tech. (2010). 1-Naphthol {alpha} cas90-15-3 SDS. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]
-
Autech. (n.d.). Exploring 1-Tetralone: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-naphthalenol. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]
Sources
- 1. 1,2,3,4-Tetrahydro-1-naphthol | 529-33-9 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Page loading... [guidechem.com]
- 4. 1,2,3,4-Tetrahydro-1-naphthol CAS#: 529-33-9 [m.chemicalbook.com]
- 5. 1,2,3,4-Tetrahydro-1-naphthol | 529-33-9 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. chembk.com [chembk.com]
- 8. CAS 529-33-9: 1-Tetralol | CymitQuimica [cymitquimica.com]
- 9. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 10. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 11. 1,2,3,4-Tetrahydro-1-naphthol(529-33-9) 1H NMR [m.chemicalbook.com]
- 12. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol | C10H12O | CID 7058028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (R)-(-)-1,2,3,4-四氢-1-萘酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. southwest.tn.edu [southwest.tn.edu]
- 17. durhamtech.edu [durhamtech.edu]
